Product packaging for Corollin(Cat. No.:CAS No. 63461-31-4)

Corollin

Cat. No.: B157692
CAS No.: 63461-31-4
M. Wt: 483.34 g/mol
InChI Key: XQHIJIKPDBEMSE-WMNSZERYSA-N
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Description

Corollin is a chemical compound with the molecular formula C15H21N3O15 and a molecular weight of 483.3 g/mol . It is identified by CAS Number 63461-31-4 and is supplied as a solid powder . For laboratory handling, it is recommended to store the product desiccated at -20°C . This compound is soluble in various common organic solvents, including Chloroform, Dichloromethane, Ethyl Acetate, DMSO, and Acetone . The compound's chemical structure features multiple 3-nitropropanoyl functional groups . This product is intended for Research Use Only and is not approved for use in humans, animals, or as a household product.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H21N3O15 B157692 Corollin CAS No. 63461-31-4

Properties

IUPAC Name

[(2R,3R,4S,5R,6S)-3,6-dihydroxy-4,5-bis(3-nitropropanoyloxy)oxan-2-yl]methyl 3-nitropropanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21N3O15/c19-9(1-4-16(24)25)30-7-8-12(22)13(32-10(20)2-5-17(26)27)14(15(23)31-8)33-11(21)3-6-18(28)29/h8,12-15,22-23H,1-7H2/t8-,12-,13+,14-,15+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XQHIJIKPDBEMSE-WMNSZERYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C[N+](=O)[O-])C(=O)OCC1C(C(C(C(O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C(C[N+](=O)[O-])C(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O)OC(=O)CC[N+](=O)[O-])OC(=O)CC[N+](=O)[O-])O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21N3O15
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10979697
Record name 2,3,6-Tris-O-(3-nitropropanoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

483.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63461-31-4
Record name α-D-Glucopyranose, 2,3,6-tris(3-nitropropanoate)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63461-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name alpha-D-Glucopyranose, 2,3,6-tris(3-nitropropanoate)
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063461314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,3,6-Tris-O-(3-nitropropanoyl)hexopyranose
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10979697
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Methodologies for Isolation and Purification of Corollin

Strategic Approaches to Source Material Selection for "Corollin"

The successful isolation of this compound is fundamentally dependent on the rational selection of source materials and the application of appropriate preliminary processing and extraction protocols.

Plant-Derived Sources: Advanced Extraction Protocols

The extraction of compounds from plant tissues is often complicated by the presence of interfering substances like polysaccharides and polyphenols. opsdiagnostics.com Advanced protocols are designed to overcome these challenges to yield high-purity this compound.

A common starting point involves the cryogenic pulverization of leaf tissue, followed by extraction with a Cetyltrimethylammonium bromide (CTAB) buffer at an elevated temperature (e.g., 60°C). opsdiagnostics.com CTAB is effective in removing polysaccharides and polyphenols. opsdiagnostics.comopsdiagnostics.com The protocol typically includes the following steps:

Homogenization: Plant tissue is homogenized in a CTAB buffer, which may also contain agents like β-mercaptoethanol to inhibit the oxidation of phenolics. nih.gov

Purification: The lysate undergoes purification using a chloroform/isoamyl alcohol mixture to separate the aqueous phase containing the target compounds from lipids and proteins. opsdiagnostics.comibbj.org This step is often repeated until the aqueous phase is clear. opsdiagnostics.com

Precipitation: The compound is precipitated from the aqueous phase using cold isopropanol (B130326) or ethanol (B145695). opsdiagnostics.comibbj.org

Washing: The resulting pellet is washed with ethanol (typically 70%) to remove residual contaminants. opsdiagnostics.comibbj.org

Subsequent purification of the crude extract to isolate this compound may involve various chromatographic techniques, such as preparative Thin-Layer Chromatography (pTLC) or High-Performance Liquid Chromatography (HPLC), which separate compounds based on their differential affinities for the stationary and mobile phases. nih.govresearchgate.net

Microbial-Derived Sources: Cultivation and Isolation Techniques

Microorganisms, particularly those from unique ecological niches like coral holobionts, represent a promising source for novel bioactive compounds. peerj.comresearchgate.net Isolating this compound from microbial sources requires specialized cultivation and isolation strategies, as the vast majority of environmental microbes are not readily culturable using standard techniques. researchgate.net

Advanced cultivation approaches focus on mimicking the natural environment to facilitate the growth of slow-growing or "hard-to-culture" microbes. nih.govmpi-bremen.de Key techniques include:

Specialized Media: The use of nutrient-poor or specialized media, such as minimal marine agar (B569324) supplemented with specific carbon sources, is often more effective than rich media for cultivating environmental bacteria. peerj.comnih.gov

High-Throughput Culturing: Dilution-to-extinction methods in multi-well plates allow for the isolation of individual cells, which can be incubated for extended periods to encourage the growth of slow-growing species. mpi-bremen.de

In Situ Cultivation: Diffusion-based devices deployed in the natural environment can help overcome the challenges of replicating complex environmental conditions in the laboratory. nih.gov

Co-culturing: Cultivating interdependent microbes together can activate metabolic pathways that are silent in pure cultures, potentially leading to the production of this compound. nih.gov

Once a producing strain is cultivated, the isolation of the target compound typically involves bioassay-guided fractionation of the culture's organic extract. researchgate.net This process systematically separates the extract into fractions, with each fraction being tested for the desired biological activity until the pure, active compound is isolated. researchgate.net

Marine Organism-Derived Sources: Specialized Isolation Methodologies

Marine organisms, including algae and invertebrates, are a rich source of unique chemical structures. uncw.edu Isolating this compound from these sources necessitates methodologies adapted to the specific organism and marine environment.

For macro-organisms like the red algae Corallina officinalis, the initial step involves extraction from the collected biomass, which can be performed using modern techniques like supercritical fluid extraction. researchgate.net

For isolating compounds from host-associated microbes, such as those within coral tissues, specialized collection and processing are required. A representative workflow includes:

Sample Collection: Healthy coral colonies are collected and transported to the laboratory. peerj.com

Tissue Removal: Coral fragments are processed using techniques like airbrushing with sterile artificial seawater to create a tissue slurry, separating the coral tissue and its associated microbial community from the skeleton. peerj.com

Homogenization and Plating: The tissue slurry is homogenized and plated on appropriate media to cultivate the associated bacteria for subsequent screening and isolation of the producing strain. peerj.com

Pretreatment of marine samples can also be used to selectively isolate specific microbial groups. For instance, various physical and chemical pretreatments (e.g., dry heat, exposure to phenol, sucrose-gradient centrifugation) have been used to improve the recovery of less prevalent bacteria like actinomycetes from marine sediments. nih.gov

Contemporary Extraction Technologies for "this compound"

The efficiency of extracting this compound from a source matrix is highly dependent on the chosen technology. While classical solvent extraction remains relevant, modern techniques offer significant advantages in terms of efficiency, selectivity, and environmental impact.

Optimization of Classical Solvent Extraction

Conventional solvent extraction, such as maceration or Soxhlet extraction, is a foundational technique. mdpi.com Its effectiveness hinges on the careful optimization of several key parameters, which can significantly impact the yield of this compound. Research on the extraction of various natural products has shown that the optimal conditions can vary widely. scirp.org

Key parameters for optimization include:

Solvent Choice and Concentration: The polarity of the solvent must be matched to that of this compound. Mixtures of organic solvents (e.g., methanol (B129727), ethanol, acetone) with water are often more efficient than mono-component solvents. scirp.org For example, 60% aqueous methanol was found to be optimal for extracting total phenolic compounds from Marrubium vulgare. scirp.org

Temperature: Higher temperatures generally increase the solubility and diffusion rates of the target compound. However, excessively high temperatures can lead to degradation. The optimal temperature for rutin (B1680289) extraction from Ruta graveolens L. was found to be 70°C. scispace.com

Extraction Time: The duration of extraction must be sufficient to allow for complete leaching of the compound from the matrix. An optimal time of 180 minutes was identified for extracting phenolics from Marrubium vulgare. scirp.org

Liquid-to-Solid Ratio: This ratio affects the concentration gradient and, consequently, the mass transfer of the analyte from the sample to the solvent. nih.gov

The table below illustrates optimized parameters from studies on various plant-derived compounds, providing a model for developing an extraction protocol for this compound.

Target Compound/ClassSource MaterialOptimal SolventTemperature (°C)Time (min)Liquid-Solid Ratio (mL/g)
Polyphenols Broccoli StemCholine chloride-urea (60% water)805541:1
Rutin Ruta graveolensCholine chloride-citric acid (27% water)7052Not Specified
Total Phenolics Marrubium vulgare60% Methanol25180Not Specified
Total Flavonoids Marrubium vulgare80% Methanol20450Not Specified

This table presents data from different studies to show the range of optimized parameters for classical and novel solvent extractions. scirp.orgscispace.comnih.gov

Application of Modern Extraction Techniques

Modern extraction technologies offer green and efficient alternatives to conventional methods, often providing higher yields in shorter times with reduced solvent consumption. ncsu.edu

Supercritical Fluid Extraction (SFE) SFE utilizes a fluid, most commonly carbon dioxide (CO₂), at a temperature and pressure above its critical point. nih.govmdpi.com In this supercritical state, the fluid possesses properties of both a liquid and a gas, allowing it to diffuse efficiently into the sample matrix and dissolve the target compounds. mdpi.com The selectivity of SFE can be finely tuned by adjusting pressure and temperature. nih.gov For polar compounds like this compound might be, the polarity of supercritical CO₂ can be increased by adding a co-solvent, such as methanol or ethanol. nih.govmdpi.com SFE has been successfully used to extract various compounds from the marine alga Corallina officinalis. researchgate.net

Pressurized Liquid Extraction (PLE) Also known as Accelerated Solvent Extraction (ASE), PLE uses conventional solvents at elevated temperatures (50–200°C) and pressures (3.5–20 MPa). mdpi.comnih.gov These conditions keep the solvent in a liquid state well above its boiling point, which decreases its viscosity and increases its penetration into the sample matrix, leading to rapid and efficient extractions. mdpi.comnih.gov PLE is a versatile technique that has been applied to a wide range of solid and semi-solid samples. mdpi.com

Microwave-Assisted Extraction (MAE) In MAE, microwave energy is used to directly heat the solvent and the moisture within the sample matrix. ncsu.edunih.gov This rapid, localized heating creates pressure that can rupture plant cells, facilitating the release of target compounds into the solvent. researchgate.net The main advantages of MAE include significantly shorter extraction times (often 15-30 minutes), reduced solvent consumption, and often higher extraction yields compared to conventional methods. nih.govnih.gov The efficiency of MAE is influenced by factors such as microwave power, extraction time, and solvent choice. researchgate.net

The following table summarizes the key operational features of these modern extraction techniques.

TechniquePrincipleTypical SolventsKey Advantages
Supercritical Fluid Extraction (SFE) Extraction with a fluid above its critical temperature and pressure.Supercritical CO₂, often with co-solvents (e.g., methanol, ethanol).High selectivity, solvent-free final product (CO₂ evaporates), non-toxic. nih.govnih.gov
Pressurized Liquid Extraction (PLE) Solvent extraction at elevated temperature and pressure.Conventional organic solvents (e.g., ethanol, acetone, hexane) and water.Fast, efficient, reduced solvent usage compared to conventional methods. mdpi.comnih.gov
Microwave-Assisted Extraction (MAE) Use of microwave energy to heat the solvent and sample matrix.Polar solvents (e.g., ethanol, methanol, water).Very short extraction times, reduced solvent volume, higher yields. ncsu.edunih.gov

High-Resolution Chromatographic Separation and Purification Protocols for "this compound"

The isolation and purification of "this compound" from its natural source, Securigera varia (synonym Coronilla varia), necessitates advanced chromatographic techniques to achieve high purity. nih.gov These methods are crucial for separating the target compound from a complex mixture of other secondary metabolites, including flavonoids, cardenolides, and other nitropropanoylglucopyranoses. nih.govtpcj.org

Liquid Chromatography Techniques (e.g., HPLC, MPLC, Flash Chromatography)

High-performance liquid chromatography (HPLC) is a cornerstone technique for the fine purification of "this compound" and related compounds. Semi-preparative HPLC, in particular, has been successfully employed to isolate various compounds from the active fractions of S. varia extracts. mdpi.comresearchgate.net

Methodologies often involve reversed-phase columns, such as C18, which separate compounds based on their hydrophobicity. mdpi.comnih.gov A common mobile phase consists of a gradient of acetonitrile (B52724) in water, often with a small percentage of an acid like trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. mdpi.comnih.gov Detection is typically carried out using a diode array detector (DAD), allowing for the monitoring of chromatograms at various wavelengths, such as 205, 225, 275, and 350 nm, to ensure the comprehensive detection of all separated compounds. mdpi.com

**Table 1: Example of HPLC Parameters for the Separation of Compounds from *Securigera varia***

Parameter Specification
Column Phenomenex Luna 5 µm C18 100 Å, 250 mm × 15 mm
Mobile Phase A: 0.025% TFA in H₂O, B: Acetonitrile (MeCN)
Flow Rate 5 mL/min
Detection Diode Array Detector (UVD 340S) at 205, 225, 275, 350 nm

Data derived from studies on the separation of metabolites from Securigera varia. mdpi.com

Medium-pressure liquid chromatography (MPLC) serves as an effective intermediary step between initial crude fractionation and final high-resolution purification by HPLC. MPLC can be used for the purification of methanolic extracts containing nitropropanoyl glycosides, the chemical class to which "this compound" belongs. researchgate.netresearchgate.net It allows for the processing of larger sample quantities compared to analytical HPLC, making it suitable for obtaining semi-purified fractions.

Flash chromatography, a rapid form of preparative column chromatography, is also utilized in the initial stages of purification. An alcoholic extract of Coronilla varia seeds, for instance, can be fractionated through a series of partitions and column chromatography to yield semi-pure compounds. tpcj.org This technique is valuable for the initial cleanup and separation of the crude extract before more refined methods like HPLC are applied.

Gas Chromatography (GC) Applications

Gas chromatography (GC), often coupled with mass spectrometry (GC-MS), has been used for the quantitative analysis of related nitro compounds and for the identification of various phytoconstituents in plant extracts. taylorfrancis.comnih.gov However, the direct application of GC for the purification of intact glycosides like "this compound" is limited due to their low volatility and thermal instability. Analysis of "this compound" and similar glycosides by GC would typically require derivatization to increase their volatility or would involve the analysis of their hydrolysis products. researchgate.net

Supercritical Fluid Chromatography (SFC) for "this compound" Purification

Supercritical fluid chromatography (SFC) is an advanced chromatographic technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. nih.gov SFC is particularly well-suited for the separation of polar compounds and has been successfully applied to the analysis of various constituents of herbal medicines. nih.gov The low viscosity and high diffusivity of the supercritical fluid mobile phase allow for faster separations and higher efficiency compared to traditional liquid chromatography. nih.gov

While specific applications of SFC for the purification of "this compound" are not extensively documented, the technique's suitability for separating glycosides makes it a promising methodology. nih.gov The addition of polar co-solvents (modifiers) like methanol, ethanol, or isopropanol to the carbon dioxide mobile phase is a common strategy to elute polar analytes such as "this compound". chromatographyonline.com For highly polar compounds like glycosides, derivatization to less polar forms, such as through peracetylation, can overcome solubility issues in the supercritical fluid mobile phase. nih.gov

Solid Phase Extraction (SPE) Strategies

Solid phase extraction (SPE) is a critical tool for the sample cleanup and pre-concentration of "this compound" from crude plant extracts. rsc.org This technique is employed to remove interfering substances, such as chlorophyll (B73375) and other matrix components, prior to high-resolution chromatographic analysis. researchgate.net

For the extraction of nitro compounds from plant matrices, reversed-phase SPE cartridges, such as those containing C18-bonded silica (B1680970), are commonly used. sigmaaldrich.com The general procedure involves conditioning the cartridge with an organic solvent followed by water, loading the aqueous or methanolic plant extract, washing away interfering substances with a weak solvent, and finally eluting the compounds of interest with a stronger organic solvent like methanol. sigmaaldrich.com Other sorbents, including graphitized carbon and various polymeric resins, can also be utilized for the extraction of polar and nonpolar compounds. sigmaaldrich.commdpi.com

Purity Assessment and Crystallization Techniques for "this compound"

The final stages of isolating "this compound" involve rigorous assessment of its purity and, where possible, inducing crystallization to obtain the compound in its most stable and pure form.

Purity assessment is predominantly conducted using analytical HPLC. nih.govresearchgate.net High-purity fractions obtained from semi-preparative HPLC are re-analyzed on an analytical scale to determine the percentage purity. This is typically calculated from the peak area of "this compound" relative to the total peak area in the chromatogram at a specific UV wavelength, such as 275 nm. nih.govresearchgate.net For instance, purities of 93.7% and 99% have been reported for related flavonoid glycosides isolated from S. varia using this method. nih.gov In addition to HPLC, spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are essential for structural elucidation, which also serves as a confirmation of purity by ensuring the absence of signals from impurities. mdpi.comjst.go.jp

Table 2: Techniques for Purity Assessment of "this compound" and Related Compounds

Technique Application
Analytical HPLC Quantitative assessment of purity based on peak area percentage. nih.govresearchgate.net
NMR Spectroscopy Structural confirmation and detection of impurities through analysis of ¹H and ¹³C spectra. mdpi.com
Mass Spectrometry (MS) Determination of molecular weight and confirmation of the absence of other compounds. mdpi.com

Crystallization of purified glycosides can be achieved through various methods, with vapor diffusion being a common technique. nih.gov The sitting-drop vapor-diffusion method, for example, involves mixing a concentrated solution of the purified compound with a reservoir solution containing a precipitant, such as polyethylene (B3416737) glycol (PEG). nih.gov This mixture is allowed to equilibrate with the reservoir solution in a sealed chamber, and as the solvent from the drop slowly evaporates, the concentration of the compound increases, leading to the formation of crystals. While specific crystallization protocols for "this compound" are not detailed in the literature, methods applied to other glycosides provide a viable approach. nih.govnih.gov Conventional work-up procedures followed by silica gel column chromatography can also yield compounds that may crystallize upon standing or with appropriate solvent systems. nih.gov

Comprehensive Structural Elucidation of Corollin

Advanced Spectroscopic Techniques for Molecular Structure Determination

Spectroscopy involves the interaction of electromagnetic radiation with matter, providing information about the energy levels within a molecule. Different regions of the electromagnetic spectrum yield distinct types of structural information. wikidata.org

NMR spectroscopy is an indispensable tool for determining the carbon-hydrogen framework and connectivity of organic molecules. americanelements.com, ecu.edu.au It relies on the magnetic properties of atomic nuclei, most commonly ¹H and ¹³C.

1D NMR Experiments:

¹H NMR: Provides information on the number of different types of protons, their chemical environment (indicated by chemical shift), and their connectivity to neighboring protons (revealed by splitting patterns). wikipedia.org, frontiersin.org

¹³C NMR: Provides information on the number of different types of carbon atoms and their chemical environment. Techniques like broadband proton decoupling simplify spectra, showing a single peak for each unique carbon. DEPT (Distortionless Enhancement by Polarization Transfer) experiments help determine the number of protons attached to each carbon (CH₃, CH₂, CH, or quaternary).

2D NMR Experiments: These experiments correlate signals from different nuclei or through bonds or space, providing crucial connectivity information. nih.gov

COSY (Correlation Spectroscopy): Shows correlations between protons that are coupled to each other through bonds.

HSQC (Heteronuclear Single Quantum Coherence): Correlates protons with the carbons to which they are directly attached. nih.gov, uni-freiburg.de

HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between protons and carbons that are separated by two or three bonds, providing information about longer-range connectivity and quaternary carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): Reveals correlations between protons that are spatially close to each other, regardless of the number of bonds separating them. This is vital for determining relative stereochemistry and conformation.

If specific NMR data for Corollin were available, a data table would typically include:

NucleusChemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)IntegrationAssignmentCOSY CorrelationsHMBC CorrelationsNOESY Correlations
¹H........................
¹³C...............-...-

(Note: Interactive data tables would allow sorting, filtering, and searching of this information.)

Mass spectrometry provides information about the molecular weight and elemental composition of a compound, as well as structural insights through fragmentation patterns. americanelements.com,,

High-Resolution Mass Spectrometry (HRMS): Measures the mass-to-charge ratio (m/z) of ions with high accuracy, allowing for the determination of the elemental composition of the molecule or its fragments. This is crucial for confirming the molecular formula.

Tandem Mass Spectrometry (MS/MS): Involves the fragmentation of selected ions and analysis of the resulting fragment ions. This provides a "fingerprint" of the molecule, revealing information about its substructures and connectivity. Different ionization techniques (e.g., ESI, APCI) and fragmentation methods (e.g., CID) can be used depending on the nature of the compound.

A data table summarizing MS data for this compound might include:

Ion Type ([M]+, [M+H]+, [M-H]-, Fragment)m/z (Experimental)m/z (Calculated)Elemental Composition (Calculated)Proposed Fragment StructureIntensity
..................

(Note: Interactive data tables would facilitate comparison of experimental and calculated values and exploration of fragmentation pathways.)

Research findings would focus on the molecular ion peak to determine the molecular weight and formula, and the fragment ions to deduce structural subunits and bonding arrangements.

Vibrational spectroscopy techniques like IR and Raman provide information about the functional groups present in a molecule based on their characteristic bond vibrations. americanelements.com,,, ecu.edu.au,,

Infrared (IR) Spectroscopy: Measures the absorption of infrared radiation by a molecule, corresponding to the vibrational modes of its bonds. Different functional groups absorb at specific frequencies (wavenumbers).

Raman Spectroscopy: Measures the inelastic scattering of light by a molecule, also related to its vibrational modes. IR and Raman are often complementary, as different vibrations may be active in one technique but not the other depending on the change in dipole moment or polarizability during the vibration.

A data table for IR and Raman data for this compound would typically list:

Technique (IR or Raman)Wavenumber (cm⁻¹)Intensity (Strong, Medium, Weak)Proposed Functional Group/Vibration
IR.........
Raman.........

(Note: Interactive data tables could allow searching by wavenumber or functional group.)

Research findings would interpret the observed peaks to confirm the presence or absence of key functional groups expected in the proposed structure of this compound.

Electronic spectroscopy, such as UV-Vis, provides information about the electronic transitions within a molecule, particularly those involving conjugated systems and chromophores. americanelements.com,, ecu.edu.au, Chiroptical methods, like Circular Dichroism (CD), are used to study chiral molecules and determine their absolute configuration and conformation.,,,

UV-Vis Spectroscopy: Measures the absorption of ultraviolet and visible light. The wavelengths and intensities of absorption maxima (λmax) provide information about the extent of conjugation and the presence of specific chromophores.

Circular Dichroism (CD) Spectroscopy: Measures the differential absorption of left and right circularly polarized light by a chiral sample., CD spectra are highly sensitive to the three-dimensional structure and stereochemistry of chiral molecules.,

Data tables for these techniques might include:

UV-Vis Spectroscopy Data

Solventλmax (nm)ε (M⁻¹cm⁻¹)Proposed Electronic Transition/Chromophore
............

Circular Dichroism Spectroscopy Data

SolventWavelength (nm)Δε (M⁻¹cm⁻¹) or [θ] (deg cm² dmol⁻¹)Interpretation (e.g., Electronic Transition, Secondary Structure Element)
............

(Note: Interactive tables could allow plotting of spectra or filtering by solvent/wavelength.)

Research findings would discuss the implications of the UV-Vis absorption bands for the chromophoric system of this compound and the CD signals for its chirality and three-dimensional arrangement, particularly if it is a chiral molecule.

X-ray Crystallography and Diffraction Studies for Absolute Configuration of "this compound"

X-ray crystallography is a powerful technique that can provide a definitive three-dimensional structure of a crystalline compound, including the precise positions of atoms and their connectivity, as well as absolute configuration if the crystal contains a heavy atom or anomalous dispersion is measured.,, ecu.edu.au,

The process involves obtaining a high-quality single crystal of the compound. When X-rays are diffracted by the electron cloud around the atoms in the crystal lattice, they produce a characteristic diffraction pattern., By analyzing the angles and intensities of the diffracted spots, the electron density map of the crystal can be calculated, from which the atomic positions and thus the molecular structure are determined.,

For this compound, if a suitable crystal could be obtained, X-ray crystallography would provide:

Bond lengths and angles.

Torsion angles.

Confirmation of the connectivity established by NMR and MS.

Crystal packing information.

Crucially, the absolute stereochemistry if the molecule is chiral and the experiment is conducted appropriately.

Detailed research findings from an X-ray crystallography study would include crystallographic parameters (crystal system, space group, unit cell dimensions), data collection and refinement statistics, and a detailed description of the molecular structure and packing. While a full data table of atomic coordinates is extensive, a summary table of key structural parameters might be presented:

ParameterValue
Crystal System...
Space Group...
Unit Cell Dimensions (a, b, c, α, β, γ)..., ..., ..., ..., ..., ...
Volume... ų
Z (Molecules per unit cell)...
R-factor...
Bond Length (Example C-C)... Å
Bond Angle (Example C-C-C)... °

(Note: Interactive visualization tools are typically used to explore crystallographic data, allowing manipulation of the 3D structure.)

Investigating the Biosynthesis of Corollin

Elucidation of Precursor Pathways to "Corollin"

Specific precursor pathways leading to the formation of this compound have not been elucidated in published research. In the biosynthesis of related macrocyclic compounds, such as corrins, the initial precursor is typically derived from the early stages of tetrapyrrole biosynthesis. This well-established pathway begins with simpler molecules like glycine (B1666218) and succinyl-CoA, which condense to form δ-aminolevulinic acid (ALA). A series of enzymatic reactions then leads to the formation of uroporphyrinogen III, a key intermediate. It is from this branchpoint that the pathways to various tetrapyrroles, including hemes, chlorophylls, and corrins, diverge.

While it is plausible that this compound biosynthesis may also utilize uroporphyrinogen III or a similar intermediate, no definitive studies have confirmed this hypothesis or identified the specific downstream modifications that would lead to the this compound structure.

Enzymatic Mechanisms and Catalytic Cycles in "this compound" Biosynthesis

The enzymatic machinery responsible for synthesizing this compound remains uncharacterized. Research has not yet identified the specific enzymes, their mechanisms, or the catalytic cycles involved in the assembly of the this compound macrocycle.

No key biosynthetic enzymes for this compound have been identified or characterized to date. In analogous pathways, such as corrin (B1236194) biosynthesis, a suite of enzymes including chelatases, methyltransferases, and reductases are required to modify the uroporphyrinogen III precursor. It is anticipated that a similarly complex enzymatic cascade is necessary for this compound formation, but these specific proteins are currently unknown.

The roles of specific cofactors in this compound biosynthesis have not been documented. However, based on the types of reactions observed in the biosynthesis of similar natural products, it is likely that various cofactors are involved. For instance, S-adenosyl methionine (SAM) is a common methyl group donor in methylation reactions catalyzed by methyltransferases. Other potential cofactors could include NAD(P)H for reduction steps and ATP to provide energy for enzymatic reactions. Without characterization of the enzymes themselves, the precise cofactor requirements for this compound biosynthesis remain speculative.

Genetic and Genomic Approaches to "this compound" Biosynthesis Discovery

Genetic and genomic studies have not yet been applied to uncover the biosynthetic pathway of this compound, as no producing organism has been identified in the available literature.

The identification of a biosynthetic gene cluster (BGC) responsible for this compound production has not been reported. In many microorganisms, the genes encoding the enzymes for a specific metabolic pathway are located together on the chromosome in a BGC. The discovery of such a cluster would be a significant step towards understanding this compound biosynthesis, as the functions of the encoded enzymes could be predicted through bioinformatic analysis.

The use of heterologous expression systems to reconstruct the this compound biosynthetic pathway has not been described. This technique involves transferring the identified biosynthetic gene cluster from the native producer into a more genetically tractable host organism, such as Escherichia coli or Saccharomyces cerevisiae. Successful heterologous expression would not only confirm the function of the gene cluster but also facilitate further biochemical studies of the enzymes and potentially enable the production of this compound for further investigation. This step, however, is contingent on the prior identification of the this compound BGC.

An article on the chemical compound “this compound,” as specified, cannot be generated. Extensive searches of scientific databases and literature have yielded no specific information on a compound named "this compound" in the context of biosynthesis, metabolic engineering, or evolutionary pathways.

The search results primarily identified information on two distinct but unrelated topics:

Corrin Ring Biosynthesis: This relates to the core structure of Vitamin B12 and its derivatives, which are essential cofactors in many enzymatic reactions. The biosynthesis of the corrin ring is a complex process that has been studied from a biochemical and evolutionary perspective.

Pigment Biosynthesis in Plant Corollas: The term "corolla" refers to the petals of a flower. There is research on the biosynthesis of pigments, such as anthocyanins, within the corolla of various plants, which contributes to flower coloration.

Neither of these topics pertains to a specific chemical compound named "this compound." The strict constraints of the request, which require focusing solely on "this compound" and adhering to a detailed outline concerning its metabolic engineering and evolutionary pathways, cannot be met due to the absence of relevant scientific data.

Chemical Synthesis and Derivatization Strategies for Corollin and Analogues

Total Synthesis Approaches to Coriolin (B1246448): Retrosynthetic Analysis and Key Steps

The total synthesis of coriolin has been the subject of extensive research, with numerous strategies developed to construct its intricate 5/5/5-fused tricyclic skeleton and install the requisite functional groups, including hydroxyl, ketone, and epoxide moieties. Retrosynthetic analysis of coriolin typically involves disconnecting key bonds to arrive at simpler, readily available starting materials. Common disconnections focus on cleaving the bonds that form the fused ring system and those adjacent to the oxygen-containing functional groups.

Several research groups have reported successful total and formal total syntheses of racemic and enantiomerically pure coriolin. These approaches often employ a variety of powerful organic reactions to assemble the core structure and introduce stereochemistry. Key steps frequently observed in these syntheses include cycloaddition reactions, such as [3+2] cycloadditions, to construct the five-membered rings. For instance, one approach utilized a [3+2] cycloaddition of a 1-(methylthio)-2-siloxyallyl cationic species and vinylsulfides to build the bicyclic system. Other strategies have employed intramolecular Diels-Alder reactions, cyclizations, and rearrangement reactions to forge the triquinane framework.

Another notable approach involves the use of the Pauson-Khand reaction, a cobalt-mediated [2+2+1] cycloaddition of an alkene, an alkyne, and carbon monoxide, to construct the cyclopentenone skeleton present in coriolin. Additionally, some syntheses have utilized cascade cyclization processes to rapidly assemble multiple rings in a single sequence. The introduction of the epoxide rings, crucial for coriolin's biological activity, is typically achieved in the later stages of the synthesis through selective epoxidation reactions.

An example of a retrosynthetic strategy involves envisioning coriolin being synthesized from a tetracyclic intermediate, which in turn could be derived from a tetraquinane intermediate. This highlights the common strategy of building up the complex ring system from smaller, more manageable cyclic or acyclic precursors.

Semisynthesis of Coriolin from Natural Precursors.

Semisynthesis, or partial chemical synthesis, involves using compounds isolated from natural sources as starting materials for the synthesis of target molecules or their analogues. This approach can be advantageous when the natural precursor is more readily available or possesses key structural features that simplify the synthetic route compared to total synthesis from basic building blocks. While specific detailed reports on the semisynthesis of coriolin from a dedicated natural precursor are less prevalent in the immediate search results, the principle is applicable to natural products like coriolin.

Design and Synthesis of Coriolin Analogues and Derivatives

The synthesis of coriolin analogues and derivatives is a crucial aspect of exploring the relationship between chemical structure and biological activity (SAR) and for potentially developing compounds with improved properties. Modifications to the coriolin structure can involve alterations to the existing functional groups, the introduction of new substituents, or changes to the core ring system.

The design of analogues often involves rational modifications based on existing SAR data or computational modeling to predict the impact of structural changes on binding to biological targets. Synthetic strategies for preparing these analogues utilize a range of reactions, including oxidation, reduction, alkylation, and the introduction of various functional groups.

Structure-Activity Relationship (SAR) Focused Derivatization

Structure-Activity Relationship (SAR) studies aim to understand how changes in the chemical structure of a compound affect its biological activity. For coriolin, SAR-focused derivatization involves systematically modifying different parts of the molecule and evaluating the biological activity of the resulting analogues. This helps to identify which functional groups or structural features are essential for activity and which can be modified to potentially enhance potency, selectivity, or other desirable properties.

Studies on coriolin and its analogues have been conducted to understand their SAR. For example, modifications at the C-8 position of coriolin B were shown to influence antitumor and antibacterial activity, as well as stability. This indicates that the nature and substitution at this position play a role in the compound's biological profile. By synthesizing a library of derivatives with variations at specific positions, researchers can gain detailed insights into the structural requirements for activity.

Strategies for Modulating In Vitro Bioactivity through Derivatization.

Derivatization strategies can be employed to modulate the in vitro bioactivity of coriolin. This involves designing and synthesizing analogues with specific structural modifications intended to influence how the compound interacts with biological targets, such as enzymes or receptors.

Strategies for modulating in vitro bioactivity through derivatization can include:

Functional Group Modification: Altering or introducing functional groups (e.g., hydroxyl, ketone, epoxide) can impact polarity, hydrogen bonding ability, and reactivity, thereby influencing interactions with biological molecules.

Skeletal Modifications: Modifying the carbon framework, while retaining key pharmacophoric elements, can affect the compound's shape, flexibility, and binding affinity.

Introduction of Substituents: Adding various substituents to the core structure can alter steric and electronic properties, leading to changes in biological activity.

Prodrug Design: Creating prodrugs by temporarily masking polar groups can improve cellular uptake or bioavailability, which can indirectly affect in vitro activity.

Detailed research findings on specific derivatization strategies and their impact on coriolin's in vitro bioactivity would typically involve synthesizing a series of analogues and testing their activity in relevant biological assays. Analyzing the resulting data allows for the correlation of structural changes with observed biological effects, providing valuable information for the design of more potent or selective compounds.

Stereoselective Synthesis of Coriolin and its Chiral Variants

Coriolin possesses multiple stereocenters, and its biological activity is often dependent on its specific stereochemistry. Therefore, stereoselective synthesis is crucial to obtain the desired enantiomer or diastereomer. Stereoselective synthesis aims to control the formation of new stereocenters during a chemical reaction, leading to a predominance of one stereoisomer over others.

Methods employed in the stereoselective synthesis of coriolin and its chiral variants include:

Chiral Pool Synthesis: Utilizing enantiomerically pure starting materials derived from natural sources (chiral pool) to build the target molecule with defined stereochemistry.

Asymmetric Catalysis: Employing chiral catalysts to induce asymmetry during key bond-forming reactions.

Chiral Auxiliaries: Attaching a temporary chiral group to a molecule to direct the stereochemical outcome of a reaction, followed by removal of the auxiliary.

Resolution: Separating a racemic mixture of enantiomers into pure stereoisomers using methods such as chiral chromatography or enzymatic resolution.

The total synthesis of (-)-coriolin, for example, has been achieved using stereoselective methods. One approach involved the optical resolution of a five-membered allyl ester intermediate using a lipase (B570770) to obtain an enantiomerically pure C-ring unit, which was then carried forward in the synthesis. Other stereoselective transformations, such as diastereoselective cycloadditions, are also employed to control the relative and absolute stereochemistry of the fused ring system.

Integration of Green Chemistry Principles in Coriolin Synthesis.

The principles of green chemistry aim to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. Integrating these principles into the synthesis of complex natural products like coriolin is important for developing more sustainable and environmentally friendly routes.

The Twelve Principles of Green Chemistry provide a framework for achieving this goal, including:

Prevention of Waste.

Atom Economy.

Less Hazardous Chemical Syntheses.

Designing Safer Chemicals.

Safer Solvents and Auxiliaries.

Design for Energy Efficiency.

Use of Renewable Feedstocks.

Reduce Derivatives.

Catalysis.

Design for Degradation.

Real-time analysis for Pollution Prevention.

Inherently Safer Chemistry for Accident Prevention.

Applying these principles to coriolin synthesis would involve considering aspects such as minimizing the number of synthetic steps to improve atom economy and reduce waste generation. The use of less hazardous reagents and solvents is also a key consideration. Exploring catalytic methods, particularly those using more environmentally benign catalysts like cobalt or palladium in some instances, can enhance efficiency and reduce the need for stoichiometric reagents. While specific detailed studies on the comprehensive application of all green chemistry principles to coriolin synthesis may not be widely reported, the general principles are increasingly being considered in the development of synthetic routes for complex molecules. This includes efforts to develop more efficient reaction sequences, utilize milder reaction conditions, and explore the use of biocatalysis where applicable.

Mechanistic Investigations of Corollin at the Molecular Level

Target Identification and Engagement Studies for Corollin in Vitro.

Direct in vitro target identification and engagement studies specifically for this compound are not extensively detailed in the available literature. The primary biological impact associated with this compound is mediated through its hydrolysis product, 3-nitropropanoic acid (3-NPA). Current time information in Shire of Gingin, AU.samajournals.co.zanih.gov 3-NPA is a known inhibitor of succinate (B1194679) dehydrogenase (Complex II) in the mitochondrial electron transport chain, disrupting cellular respiration. Current time information in Shire of Gingin, AU.samajournals.co.zanih.gov

While this compound itself is the parent compound, its activity is largely dependent on its conversion to the active aglycone. One study mentions this compound in the context of inhibiting NF-κB activation, alongside other compounds, suggesting a potential, though less characterized, direct or indirect interaction with pathways involving this transcription factor nih.gov. Another study, while referencing the isolation of this compound, discusses molecular docking simulations of modified monosaccharide derivatives against proteins 4HBT (a beta-lactamase) and 1A7G (HPV-31 E2 DNA-binding domain), indicating potential interactions of related structures with these targets, though direct engagement of this compound was not explicitly demonstrated rcsb.org.

Specific in vitro studies demonstrating direct binding or engagement of intact this compound with molecular targets, independent of its hydrolysis, are limited in the consulted sources.

Ligand-Receptor Binding Kinetics and Thermodynamics in Vitro

Enzyme Inhibition/Activation Kinetics by this compound in Vitro.

The most well-established enzymatic interaction related to this compound involves its hydrolysis by enzymes in the digestive system, such as esterases and β-glucosidases. Current time information in Shire of Gingin, AU.samajournals.co.zawikipedia.orgnih.gov These enzymes act on this compound, rather than being inhibited or activated by it in a primary toxic mechanism.

The toxic effect arises from the release of 3-nitropropanoic acid (3-NPA), which is a potent inhibitor of succinate dehydrogenase. Current time information in Shire of Gingin, AU.samajournals.co.zanih.gov While the inhibition kinetics of 3-NPA on succinate dehydrogenase have been studied, specific kinetic parameters for this compound's direct effects on enzymes (other than as a substrate for hydrolysis) are not detailed in the search results. One source mentions that glycosides from Coronilla varia can inhibit sodium, potassium-ATPase, but it does not specify the contribution or kinetics of this compound to this effect nih.gov.

Molecular Interaction Analysis using Biophysical Techniques in Vitro

Information regarding the use of biophysical techniques specifically to analyze the molecular interactions of this compound in vitro is limited. While molecular docking and dynamics simulations were mentioned in the context of modified monosaccharide derivatives and their interaction with specific proteins (4HBT and 1A7G), these studies did not explicitly focus on this compound itself rcsb.org. Standard biophysical techniques such as Surface Plasmon Resonance (SPR), Isothermal Titration Calorimetry (ITC), Nuclear Magnetic Resonance (NMR) spectroscopy for binding studies, or X-ray crystallography of this compound-target complexes were not described in the provided search results.

Cellular Uptake and Intracellular Localization Studies in Vitro

Specific in vitro studies detailing the cellular uptake and intracellular localization of this compound are not present in the consulted literature. The available information primarily discusses the absorption of its hydrolysis products, 3-NPA and 3-NPOH, after enzymatic cleavage in the digestive tract of herbivores. Current time information in Shire of Gingin, AU.samajournals.co.zawikipedia.orgnih.gov Studies on other glycosides, such as isoflavone (B191592) glycosides, indicate that their bioavailability and uptake in cell culture studies may require prior hydrolysis of the sugar moiety by β-glucosidases Current time information in Shire of Gingin, AU.wikipedia.org. This suggests that the cellular uptake of intact this compound might be limited, with the more lipophilic aglycones being more readily absorbed and distributed intracellularly to reach targets like mitochondria (in the case of 3-NPA).

High-Throughput Screening Methodologies for this compound Mechanistic Insights.

High-throughput screening (HTS) methodologies specifically designed to gain mechanistic insights into the action of this compound are not detailed in the provided search results. While UHPLC-MS/MS has been used as a screening method to detect the presence of 3-NPA esters, including this compound, in plant extracts, this is an analytical technique for compound identification and quantification, not a functional HTS assay for biological mechanisms nih.gov. The mention of screening for NF-κB activation inhibition in a study that includes this compound suggests that HTS assays for specific biological pathways might have been used, but the methodologies and specific findings for this compound were not elaborated upon nih.gov.

Due to the primary mechanism involving hydrolysis to an active metabolite, screening efforts might be more focused on the aglycone 3-NPA or on assays that measure the downstream effects of succinate dehydrogenase inhibition or other potential pathways.

Data Tables

Based on the available information, detailed quantitative data for this compound's direct interactions (binding affinities, enzyme inhibition constants, uptake rates) required for comprehensive data tables in each section is not present. The primary data relates to the identification of this compound and its hydrolysis products, and the known target of the aglycone 3-NPA.

However, we can summarize the key compounds related to this compound and their known associations:

Compound NameSource Plant(s)Related to this compound?Primary Biological Relevance
This compoundCoronilla varia, Corynocarpus laevigatusParent GlycosideHydrolyzed to active metabolites; potential NF-κB inhibition nih.gov
3-Nitropropanoic acid (3-NPA)Hydrolysis product of this compound & othersHydrolysis ProductInhibitor of succinate dehydrogenase; neurotoxic Current time information in Shire of Gingin, AU.samajournals.co.zanih.gov
3-Nitropropanol (3-NPOH)Hydrolysis product of this compound & othersHydrolysis ProductToxic aglycone Current time information in Shire of Gingin, AU.samajournals.co.zawikipedia.orgnih.gov
CoronarianCoronilla varia, Lotus pedunculatusRelated GlycosideHydrolyzed to active metabolites Current time information in Shire of Gingin, AU.samajournals.co.zawikipedia.orgnih.govnih.gov
CoronillinCoronilla variaRelated GlycosideHydrolyzed to active metabolites Current time information in Shire of Gingin, AU.samajournals.co.zawikipedia.orglipidmaps.orgsigmaaldrich.comnih.govnih.goviscientific.org
KarakinCorynocarpus laevigatus, IndigoferaRelated GlycosideHydrolyzed to active metabolites Current time information in Shire of Gingin, AU.samajournals.co.zawikipedia.orgwikipedia.orgnih.govnih.govscitoys.cominvivochem.cn
CibarianAstragalus, LotusRelated GlycosideHydrolyzed to active metabolites samajournals.co.zawikipedia.orgnih.govmitoproteome.org
MiserotoxinAstragalus miserRelated GlycosideHydrolyzed to active metabolites nih.goviscientific.orguni.lunih.govctdbase.orgresearchgate.net

Advanced Analytical Methodologies for Corollin Research

Quantitative and Qualitative Analysis of "Corollin" in Complex Matrices

Analyzing "this compound" in complex matrices, such as plant extracts or biological samples, requires sensitive and selective techniques to differentiate it from other co-occurring compounds. Qualitative analysis focuses on identifying the presence and structure of "this compound," while quantitative analysis determines its concentration.

Chromatographic Quantification (e.g., LC-MS/MS, GC-MS)

Chromatographic techniques coupled with mass spectrometry are powerful tools for the analysis of "this compound" and its derivatives. LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) and GC-MS (Gas Chromatography-Mass Spectrometry) are widely used for both qualitative and quantitative analysis in complex samples. researchgate.netbiocrick.comnih.gov

LC-MS/MS is particularly suitable for analyzing polar and thermally labile compounds like nitropropanoyl glucose esters, including "this compound", without the need for derivatization. researchgate.netresearchgate.netnih.gov A validated HPLC-ESI-MS/MS method has been developed for the quantitative determination of 3-nitropropionic acid (3-NPA), the aglycone of "this compound", in herbal samples. researchgate.netnih.gov This method involves optimized sample preparation protocols and utilizes an HPLC system coupled with an ESI ion source and a Triple Quad mass spectrometer. nih.gov UHPLC-ESI-Orbitrap-MS/MS has also been applied for the detection and identification of 3-NPA derivatives in plants. researchgate.netresearchgate.netnih.gov

GC-MS can be used for the analysis of more volatile or derivatized forms of nitro compounds. researchgate.nettpcj.orgopenagrar.de While GC-MS has been used to identify various compounds in plant extracts, including those from Coronilla varia, the direct analysis of intact "this compound" by GC-MS might be challenging due to its structure, potentially requiring hydrolysis to the more volatile 3-NPA prior to analysis. researchgate.net

The use of these hyphenated techniques allows for the separation of "this compound" from matrix components based on chromatographic properties, followed by its detection and identification based on mass-to-charge ratio and fragmentation patterns. Multiple Reaction Monitoring (MRM) in LC-MS/MS is a sensitive and selective mode for the quantification of target compounds in complex matrices. biocrick.com

Studies have reported the presence of 3-NPA esters in Securigera varia (syn. Coronilla varia) at concentrations ranging from 0.5-1.0 g/100 g dry weight, determined using validated quantitative methods like HPLC-ESI-MS/MS. researchgate.netresearchgate.netnih.gov

Metabolomic Profiling and "this compound" in In Vitro Biological Systems

Metabolomic profiling, the comprehensive analysis of all metabolites in a biological system, is a powerful approach to understand the metabolic fate and effects of compounds like "this compound" in vitro. researchgate.net Mass spectrometry-based untargeted metabolomics strategies, often coupled with LC-MS, are employed to identify and characterize a wide range of metabolites in biological samples. researchgate.net

In the context of "this compound" research, metabolomic profiling of in vitro biological systems, such as cell cultures or enzyme assays, can help elucidate how "this compound" is metabolized, what intermediates are formed, and how it impacts the endogenous metabolic pathways of the system. This can provide insights into its mechanism of action or detoxification. Studies have used in vitro biological systems to evaluate the activity of compounds, and analytical techniques like NMR and MS are crucial for characterizing the compounds involved. dergipark.org.trnih.govresearchgate.netdergipark.org.tr

Metabolomics platforms and data analysis tools can be used to identify compounds that differentiate between treated and untreated samples, potentially highlighting the metabolic changes induced by "this compound". researchgate.net

Chemoinformatics and Data Mining for "this compound" Related Structures

Chemoinformatics and data mining play a significant role in the research of "this compound" and related structures. These computational approaches involve the use of databases, algorithms, and statistical methods to analyze chemical structures, predict properties, and identify relationships between compounds. tpcj.org

For "this compound", chemoinformatics can be used to:

Search chemical databases (like PubChem) for "this compound" and structurally similar compounds. fluoroprobe.com

Analyze the structural features of "this compound" and its derivatives to predict their physical, chemical, and biological properties.

Identify potential metabolic pathways or degradation products based on structural motifs.

Facilitate the dereplication of known compounds during the analysis of complex extracts by comparing experimental data (e.g., NMR, MS) with spectral databases. researchgate.netresearchgate.netmdpi.com

Explore structure-activity relationships among nitropropanoyl glucose esters and other related nitro compounds.

Data mining techniques can be applied to large datasets generated from analytical experiments (e.g., LC-MS or GC-MS data) or biological assays to identify patterns, correlations, and potential biomarkers related to the presence or activity of "this compound". This can aid in the discovery of new related compounds or the identification of biological responses.

Standardization and Quality Control of "this compound" Extracts and Pure Compounds

Standardization and quality control are essential for ensuring the reproducibility and reliability of research involving "this compound", particularly when working with plant extracts or purified compounds. asric.africabiocrick.com This involves establishing criteria for the identity, purity, and concentration of "this compound" in research materials.

Analytical methods, including chromatography (HPLC, GC), mass spectrometry (MS), and nuclear magnetic resonance (NMR) spectroscopy, are critical for the quality control of "this compound" extracts and pure compounds. nih.govdergipark.org.trmdpi.combiocrick.comresearchgate.netcapes.gov.br

Identity: Spectroscopic data (NMR, MS, IR) and chromatographic retention times are used to confirm the identity of "this compound" by comparison with authentic standards or published data. dergipark.org.trnih.govresearchgate.netdergipark.org.trmdpi.comcapes.gov.br

Purity: Chromatographic methods (HPLC, GC) with appropriate detectors (e.g., UV, MS) are used to assess the purity of "this compound" by determining the presence and levels of impurities. biocrick.com

Concentration: Quantitative analytical methods, such as validated HPLC-MS/MS or spectrophotometry, are used to determine the concentration of "this compound" in extracts or purified samples. researchgate.netresearchgate.netnih.govscialert.net

Quality control samples and calibration curves are used to ensure the accuracy and precision of quantitative measurements. nih.gov Reference standards of "this compound" and related compounds are crucial for method validation and accurate quantification. researchgate.netfluoroprobe.com

Automation and High-Throughput Analytical Platforms for "this compound" Studies

Automation and high-throughput analytical platforms can significantly increase the efficiency and speed of "this compound" research, particularly for screening large numbers of samples or conducting extensive studies. researchgate.net

Automated sample preparation systems can streamline procedures like extraction, purification, and derivatization, reducing manual labor and improving reproducibility. taylorfrancis.com Automated liquid handling systems can prepare samples and standards for analysis.

High-throughput analytical platforms, such as rapid LC-MS or flow injection analysis (FIA)-MS, can analyze samples quickly. The integration of automation with high-throughput analytical techniques allows for the rapid screening of plant populations for "this compound" content, the analysis of numerous biological samples from in vitro experiments, or the evaluation of multiple reaction conditions in synthetic studies. researchgate.net

The use of commercial software for automated data acquisition, processing, and statistical analysis further enhances the throughput of "this compound" studies. researchgate.net This is particularly valuable when dealing with complex matrices and large datasets generated in metabolomic profiling or high-throughput screening.

Compound Names and PubChem CIDs

Below is a table listing the chemical compounds mentioned in this article and their corresponding PubChem CIDs, where available from the search results.

Compound NamePubChem CID
This compound63461-31-4 csic.es
3-nitropropanoic acid (3-NPA)Not found in provided snippets
Coronillin63505-68-0 csic.es
CoronarianNot found in provided snippets
KarakinNot found in provided snippets
CibarianNot found in provided snippets
HiptaginNot found in provided snippets
IsovitexinNot found in provided snippets
IsoorientinNot found in provided snippets
AstragalinNot found in provided snippets
KaempferolNot found in provided snippets
GenistinNot found in provided snippets
GenisteinNot found in provided snippets
Salicylic Acid338 iksadyayinevi.com
Torin 149836027 biocrick.com
4-O-(3-nitropropanoyl)this compound122475-42-7 biocrick.com

Note: PubChem CIDs were extracted directly from the provided search snippets. If a compound was mentioned but its CID was not present in the snippets, it is listed as "Not found in provided snippets".

Data Tables

Based on the search results, here is a data table presenting the 3-NPA content in different plant species as determined by quantitative analysis.

Plant Species3-NPA Content ( g/100 g dry weight)Analytical MethodSource Citation
Securigera varia (S. varia)0.5-1.0HPLC-ESI-MS/MS researchgate.netresearchgate.netnih.gov
Lotus corniculatus (L. corniculatus)Trace quantities (< 0.2 mg/100 g)HPLC-ESI-MS/MS researchgate.netresearchgate.netnih.gov
Anthyllis vulneraria (A. vulneraria)Similarly low concentrations (one sample comparable to S. varia)HPLC-ESI-MS/MS researchgate.netresearchgate.netnih.gov

This table summarizes quantitative findings regarding 3-NPA, which is directly related to "this compound" as its aglycone, illustrating the application of advanced analytical methods in determining the concentration of these compounds in plant matrices.

Theoretical and Computational Chemistry Approaches to Corollin

Quantum Chemical Calculations for Corollin Electronic Structure and Reactivity.

Quantum chemical calculations are fundamental tools for probing the electronic structure and predicting the reactivity of molecules like this compound. These methods solve the electronic Schrödinger equation (or approximations thereof) to determine properties such as energy levels, charge distribution, and molecular orbitals.

Density Functional Theory (DFT) Applications.

Density Functional Theory (DFT) is a widely used quantum chemical method due to its balance of accuracy and computational efficiency, making it suitable for studying molecules of moderate size like this compound. DFT has been applied to optimize the geometry of glucopyranose derivatives, including those structurally related to this compound. researchgate.netresearchgate.net These calculations can determine the most stable conformations and provide insights into the molecular structure in the gaseous state. researchgate.net DFT is also employed to calculate the energies of frontier molecular orbitals (FMOs), such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). researchgate.net The energies of the HOMO and LUMO, as well as their energy gap (Δԑ), are crucial indicators of a molecule's chemical reactivity. A smaller HOMO-LUMO gap generally suggests higher reactivity. researchgate.net

Furthermore, DFT calculations allow for the determination of various chemical reactivity descriptors derived from FMO energies, including ionization potential (I), electron affinity (A), electronegativity (χ), chemical potential (µ), hardness (ղ), electrophilicity (ω), and softness (S). researchgate.net These descriptors help in understanding how this compound or its analogues might interact with other molecules, such as biological targets. For instance, electrophilicity index values can indicate the strength of a molecule as an electrophile. researchgate.net Studies on related glucopyranosides have shown that modifications can influence these descriptors, suggesting altered reactivity compared to parent compounds. researchgate.net

Ab Initio Methods and Molecular Orbital Calculations.

Ab initio methods, which are based solely on fundamental physical constants without empirical parameters, and molecular orbital calculations provide a more rigorous approach to understanding electronic structure. While computationally more demanding than DFT, these methods can offer high accuracy for properties like molecular orbital shapes and energies. Molecular orbital calculations visualize where electron density is distributed within the molecule, indicating potential sites for electrophilic or nucleophilic attack. researchgate.net For example, studies on related compounds have shown that LUMO density might be localized on specific parts of the molecule like alkyl chains or pyrimidine (B1678525) moieties, while HOMO density could be found in other regions such as sugar rings or hydroxyl groups. researchgate.net These detailed insights into electron distribution are vital for understanding reaction mechanisms and molecular interactions.

Molecular Dynamics Simulations of this compound Interactions.

Molecular Dynamics (MD) simulations are powerful computational techniques used to study the time-dependent behavior of molecular systems. For this compound, MD simulations can be used to investigate its interactions with solvents, membranes, or biological macromolecules like proteins. By simulating the movement of atoms and molecules over time, MD can provide information on conformational changes, binding stability, and dynamic interactions. researchgate.netresearchgate.net Studies involving molecular dynamics simulations of related glucopyranoside derivatives interacting with proteins have been conducted to assess the stability of protein-ligand complexes over simulation periods, for example, 200 ns. researchgate.net Analysis of parameters such as Root Mean Square Deviation (RMSD) and Root Mean Square Fluctuation (RMSF) from MD trajectories can help determine if the binding conformation remains stable throughout the simulation. researchgate.net Stable RMSD and RMSF profiles suggest that the complex maintains its structure in a stimulating environment. researchgate.net

In Silico Prediction of this compound Bioactivity and Target Interactions.

In silico methods are increasingly used to predict the biological activity and potential molecular targets of compounds like this compound, reducing the need for extensive experimental screening. Techniques such as molecular docking are employed to predict the binding affinity and orientation of this compound within the active sites of target proteins. researchgate.netresearchgate.net Molecular docking studies can identify potential protein targets and rank compounds based on their predicted binding scores. researchgate.netresearchgate.net

Beyond docking, other in silico approaches can predict various aspects of bioactivity and pharmacokinetics, such as absorption, distribution, metabolism, and excretion (ADME) properties. researchgate.net Prediction of activity spectra for substances (PASS) is another in silico method that can forecast the potential biological activities of a compound based on its structural formula. researchgate.net These predictions can suggest potential therapeutic applications or toxicological profiles. Studies on this compound analogues have utilized in silico pharmacokinetic and QSAR calculations to predict properties like pIC50 values and assess potential toxicities, including aquatic and non-aquatic toxicity. researchgate.net

Cheminformatics and Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound Analogues

Cheminformatics involves the use of computational techniques to handle, analyze, and apply chemical information. QSAR modeling, a key cheminformatics approach, aims to build predictive models that relate the chemical structure of compounds to their biological activity. By analyzing a series of structurally related compounds, QSAR models can identify structural features that are important for activity and predict the activity of new or untested analogues. While specific QSAR studies solely focused on this compound were not prominently found, research on related glucopyranose and nitropropanoyl derivatives often employs QSAR principles to understand how structural modifications influence biological effects, such as antimicrobial activity. researchgate.netresearchgate.net These studies generate parameters and models that can potentially be extended or adapted to analyze this compound analogues, helping to guide the synthesis of compounds with improved properties.

Spectroscopic Property Prediction and Interpretation for this compound.

Computational chemistry is valuable for predicting and interpreting spectroscopic data, such as NMR, IR, and UV-Vis spectra, for compounds like this compound. Predicting spectroscopic properties computationally can aid in the structural elucidation of newly isolated compounds or confirm the structure of synthesized derivatives by comparing predicted spectra with experimental data. For instance, DFT calculations can predict NMR chemical shifts and coupling constants, which are critical for determining the connectivity and stereochemistry of a molecule. Similarly, computational methods can predict vibrational frequencies corresponding to IR absorption bands and electronic transitions responsible for UV-Vis spectra. While the provided search results mention spectral characterization of this compound and related glucopyranose derivatives using experimental techniques like IR, 1H-NMR, and 13C-NMR, computational prediction of these spectra would involve applying the quantum chemical methods discussed earlier (DFT, ab initio) to calculate these properties from the optimized molecular structure. researchgate.netresearchgate.netresearchgate.net Comparing these predicted spectra with experimental results helps validate both the computational model and the assigned molecular structure.

Ecological Roles and Environmental Significance of Corollin

Role of "Corollin" in Plant-Environment Interactions

Prodigiosin-producing bacteria, such as Serratia species, are commonly found in soil and can associate with plants in the rhizosphere, the area of soil directly influenced by root secretions. In this dynamic environment, prodigiosins can act as biocontrol agents, protecting plants from various pathogens.

The antifungal properties of prodigiosin are particularly relevant in the context of plant health. Strains of Serratia isolated from the rhizosphere have demonstrated the ability to inhibit the growth of several phytopathogenic fungi. This antagonistic activity is attributed to the production of prodigiosin, which can disrupt fungal cell membranes and inhibit fungal growth. For instance, prodigiosin has been shown to be effective against fungal plant pathogens such as Fusarium oxysporum and Rhizoctonia solani. The potential of prodigiosin as a natural, eco-friendly alternative to synthetic fungicides in agriculture is an area of active research.

Furthermore, the production of prodigiosin by rhizospheric bacteria can influence the composition of the microbial community surrounding the plant roots. By inhibiting the growth of competing microorganisms, prodigiosin-producing bacteria can establish a competitive advantage, which may indirectly benefit the plant.

Table 1: Antifungal Activity of Prodigiosin Against Plant Pathogens

Fungal PathogenInhibitory EffectReference Finding
Fusarium oxysporumGrowth inhibitionProdigiosin produced by rhizospheric Serratia sp. showed significant antifungal activity against this common plant pathogen. frontiersin.org
Rhizoctonia solaniGrowth inhibitionStudies have demonstrated the efficacy of prodigiosin in controlling diseases caused by R. solani. frontiersin.org
Pythium myriotylumAntagonistic activityIn vitro studies have shown that Serratia spp. producing prodigiosin can inhibit the growth of this oomycete pathogen. frontiersin.org
Alternaria sp.Strong inhibitory effectPurified prodigiosin has demonstrated a strong inhibitory effect on the growth of this plant pathogenic fungus. mdpi.com
Fusarium sp.Strong inhibitory effectThe purified pigment has been shown to be effective against various Fusarium species that cause plant diseases. mdpi.com

Microbial Chemical Ecology and "this compound" Production

The production of prodigiosins, including this compound, by microorganisms is a fascinating example of microbial chemical ecology. These pigments are secondary metabolites, meaning they are not essential for the primary growth of the producing organism but likely confer a selective advantage in their natural habitat. A variety of bacteria are known to produce prodigiosins, with Serratia marcescens being the most studied. Other producers include marine bacteria such as Vibrio psychroerythrus and Hahella chejuensis, as well as some terrestrial actinomycetes like Streptomyces coelicolor. ijmmtd.orgnih.gov

The synthesis of these pigments is tightly regulated and influenced by a range of environmental and physiological cues. This regulation allows the bacteria to produce these metabolically expensive compounds only when they are most needed, for example, in competitive environments.

Several key factors that influence prodigiosin production include:

Temperature: Pigment production in Serratia marcescens is optimal at temperatures between 28-30°C and is often inhibited at higher temperatures, such as 37°C. ijsr.netamazonaws.com

pH: Neutral pH conditions (around 7.0) generally favor the production of prodigiosin. ijsr.netamazonaws.com

Nutrient Availability: The composition of the growth medium, including the sources of carbon and nitrogen, significantly impacts pigment yield. For instance, certain oils and fatty acids can enhance production. amazonaws.com Phosphate limitation has also been shown to trigger prodigiosin synthesis. nih.gov

Oxygen Supply: Aerobic conditions are necessary for the production of prodigiosin by Serratia marcescens. nih.gov

Light: Exposure to white or blue light can lead to the degradation of prodigiosin, suggesting that its production and stability are influenced by light conditions in the environment. researchgate.netresearchgate.net

Table 2: Environmental Factors Influencing Prodigiosin Production

Environmental FactorEffect on ProductionExample Organism
TemperatureOptimal at 28-30°C; inhibited at higher temperaturesSerratia marcescens ijsr.netamazonaws.com
pHOptimal around neutral pH (7.0)Serratia marcescens ijsr.netamazonaws.com
Nutrient AvailabilityInfluenced by carbon and nitrogen sources; enhanced by certain oilsSerratia marcescens amazonaws.com
Phosphate LimitationInduces synthesisSerratia sp. nih.gov
Light ExposureCan cause degradation, particularly white and blue lightSerratia marcescens researchgate.netresearchgate.net

Interspecies Chemical Communication Involving "this compound"

Prodigiosins play a crucial role in the complex chemical conversations that occur between different microbial species. This chemical communication can be both a mechanism for cooperation and for competition.

One of the most well-documented forms of communication involving prodigiosin production is quorum sensing (QS) . QS is a system of stimulus and response correlated to population density. Many bacteria use QS to coordinate gene expression, and in several Serratia species, the production of prodigiosin is regulated by N-acyl-homoserine lactone (AHL)-mediated QS systems. researchgate.netdergipark.org.tr This means that the bacteria will only produce the pigment when their population reaches a certain density, suggesting a coordinated response to their environment.

Beyond regulating its own production, prodigiosin can also interfere with the QS systems of other bacteria. It has been shown to act as a quorum quencher , inhibiting the QS-dependent processes of other bacteria, such as biofilm formation in Acinetobacter baumannii. scientific.net This ability to disrupt the communication of competing bacteria provides a significant competitive advantage.

The antimicrobial and antifungal activities of prodigiosin are another key aspect of its role in interspecies communication. By inhibiting the growth of a wide range of Gram-positive and some Gram-negative bacteria, as well as various fungi, prodigiosin acts as a chemical weapon in the microbial world. researchgate.netnih.gov This allows the producing organism to outcompete other microbes for resources and space in its ecological niche. nih.gov

Table 3: Prodigiosin in Interspecies Chemical Communication

MechanismDescriptionEcological Significance
Quorum Sensing RegulationProduction of prodigiosin is controlled by cell-density dependent signaling molecules (AHLs). researchgate.netdergipark.org.trEnsures coordinated production of the pigment when the population is large enough to have a significant impact.
Quorum QuenchingProdigiosin can inhibit the quorum sensing systems of other bacteria. scientific.netDisrupts the coordinated behaviors of competing bacteria, such as biofilm formation. scientific.net
Antimicrobial ActivityInhibits the growth of a broad spectrum of bacteria. researchgate.netnih.govProvides a competitive advantage in microbial communities by eliminating competitors. nih.gov
Antifungal ActivityInhibits the growth of various fungal species. nih.govAllows the producing bacterium to compete with fungi for resources.

Environmental Fate and Degradation Pathways of "this compound"

Photodegradation appears to be a significant pathway for the degradation of prodigiosin. Studies have shown that prodigiosin is sensitive to light, particularly white and blue light, which can lead to its irreversible degradation. researchgate.netscientific.net This suggests that in environments exposed to sunlight, such as surface waters or the upper layers of soil, the persistence of prodigiosin may be limited. The rate of photodegradation can be influenced by factors such as light intensity. scientific.net

The pH of the environment also plays a role in the stability of prodigiosin. It is more stable under acidic conditions (pH 1-5) compared to neutral or alkaline conditions. scientific.net This indicates that the environmental persistence of prodigiosin could vary depending on the specific pH of the soil or water.

While specific enzymatic degradation pathways for prodigiosin in the environment have not been extensively detailed, it is known that as a natural organic compound, it is susceptible to biodegradation by other microorganisms. Soil and aquatic microbial communities possess a vast array of enzymes capable of breaking down complex organic molecules. It is likely that various bacteria and fungi in the environment can utilize prodigiosin as a carbon and nitrogen source, leading to its mineralization. For instance, some bacteria, like Serratia marcescens itself, have been shown to be involved in the degradation of dyes, suggesting a potential for enzymatic breakdown of its own pigment under certain conditions. jetir.org

The relatively rapid degradation of prodigiosin under certain environmental conditions, such as exposure to light, is a positive attribute for its potential use as a biocontrol agent in agriculture, as it would likely not persist long enough to cause significant long-term ecological disruption. researchgate.net

Table 4: Factors Influencing the Environmental Fate of Prodigiosin

FactorEffect on ProdigiosinEnvironmental Implication
Light (White and Blue)Causes irreversible degradation (photodegradation). researchgate.netscientific.netLimits persistence in sunlit environments like surface soil and water.
pHMore stable in acidic conditions (pH 1-5). scientific.netPersistence may be greater in acidic soils and waters.
BiodegradationSusceptible to breakdown by environmental microorganisms.Likely to be mineralized by microbial communities in soil and water.

Unable to Generate Article on "this compound" Due to Lack of Available Information

Despite a comprehensive search for the chemical compound "this compound," no specific data regarding its in vitro biological activities could be located. As a result, the requested article focusing on its various biological effects cannot be generated at this time.

Initial investigations aimed to gather information on the in vitro effects of this compound, specifically concerning its impact on cell-based assays, enzyme modulation, molecular signaling pathways, antimicrobial and antifungal activity, as well as its antioxidant and anti-inflammatory potential. However, searches for "this compound" in scientific literature databases and general web resources did not yield any relevant studies or data pertaining to these areas.

The provided outline requested detailed research findings and data tables on the following aspects of this compound's bioactivity:

In Vitro Biological Activity Investigations of Corollin

Comprehensive Bioactivity Profiling and Structure-Activity Relationships (SAR) in Vitro:An overview of its overall biological activity profile and the relationship between its structure and function.

Without any foundational research on these topics for the specific compound "Corollin," it is not possible to provide a scientifically accurate and informative article that adheres to the structured outline. Further research on this compound would be necessary before such an article could be written.

Future Research Directions and Unexplored Avenues for Corollin

Integration of Omics Technologies in "Corollin" Research

The application of omics technologies, such as genomics, proteomics, and metabolomics, holds significant potential to deepen the understanding of this compound. Genomics could be employed to identify and characterize the genes involved in the biosynthesis of this compound and related nitropropanoyl glycosides in plants like Astragalus and Coronilla species. iksadyayinevi.com Proteomics could investigate the enzymes responsible for the synthesis and hydrolysis of this compound, particularly the esterases and β-glucosidases found in plants and herbivores that metabolize these compounds into their toxic aglycones, 3-NPA and 3-NPOH. taylorfrancis.com Metabolomics would be crucial for profiling the complete set of metabolites in plants containing this compound under different environmental conditions or developmental stages, providing insights into its metabolic pathways and potential ecological functions. Integrating these omics approaches could reveal the complex regulatory networks governing this compound production and metabolism, potentially leading to strategies for mitigating its presence in forage plants or exploring novel uses.

Development of Novel "this compound" Delivery Systems for Non-Pharmacological Applications

While the provided information highlights this compound's toxicity as a nitro compound metabolite, the concept of novel delivery systems is mentioned in the context of other compounds and research areas, such as targeted drug delivery systems for heteroatom steroids or advancements in drug delivery for tannins. researchgate.netresearchgate.net If future research were to identify non-pharmacological applications for this compound or its derivatives (perhaps in a controlled or modified form), novel delivery systems would be essential. These could involve encapsulation technologies, controlled-release matrices, or targeted delivery methods to ensure stability and direct the compound to a specific location or for a particular purpose without causing adverse effects. However, research in this area would be contingent upon the discovery of such non-pharmacological uses, which are not detailed in the provided search results concerning this compound as a nitro compound. The concept of delivery systems is a broader area of research that could potentially be applied if suitable applications for this compound were identified.

Application of Artificial Intelligence and Machine Learning in "this compound" Discovery and Optimization

The application of artificial intelligence (AI) and machine learning (ML) is a growing area in chemical discovery and optimization. While not specifically mentioned for this compound in the search results, AI and ML could be applied in future research to predict the presence of this compound and related nitro compounds in various plant species based on genetic or environmental data. These technologies could also be used to model the metabolic fate of this compound in different biological systems, potentially predicting the rate of hydrolysis and the formation of toxic metabolites. Furthermore, AI/ML could aid in the design of modified this compound structures with altered properties, should potential beneficial applications be explored. This would involve analyzing large datasets of chemical structures and biological activities to identify patterns and predict the behavior of novel compounds.

Interdisciplinary Research Synergies for Comprehensive "this compound" Understanding

A comprehensive understanding of this compound necessitates interdisciplinary collaboration. Research into this compound as a plant-derived nitro compound involves phytochemistry to isolate and characterize the compound, botany to understand its distribution in plants, animal science to study its effects on herbivores, and toxicology to assess its toxicity and metabolic fate. taylorfrancis.comnih.gov Synergies between these fields, along with analytical chemistry for detection and quantification, biochemistry to study enzymatic hydrolysis, and potentially agricultural science to develop mitigation strategies in forage, are crucial. taylorfrancis.com Furthermore, if any potential applications were to be explored, collaboration with relevant fields like materials science (for delivery systems) or computational chemistry (for AI/ML applications) would be essential. This integrated approach allows for a holistic view of this compound, from its natural origin to its biological interactions and potential management or utilization.

Addressing Challenges in "this compound" Research: Scale-Up and Sustainability

Research into natural products like this compound often faces challenges related to scale-up and sustainability. If a beneficial application for this compound or a related compound were discovered, producing it on a larger scale would require efficient and sustainable methods. This could involve developing optimized extraction techniques from plant sources, which might raise concerns about the sustainable harvesting of these plants. Alternatively, chemical synthesis of this compound or its derivatives could be explored, requiring the development of cost-effective and environmentally friendly synthetic routes. researchgate.net Furthermore, research into the biological effects of this compound, particularly in livestock, requires sustainable and ethical approaches to animal studies. taylorfrancis.comnih.gov Addressing these scale-up and sustainability challenges is critical for translating research findings into practical applications or effective management strategies.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.